

Comprehensive Spectroscopic Characterization: 4-(4-Methoxyphenyl)-2-methyl-1-butene

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Compound of Interest

Compound Name:	4-(4-Methoxyphenyl)-2-methyl-1-butene
CAS No.:	18491-21-9
Cat. No.:	B097547

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Executive Summary & Compound Profile

4-(4-Methoxyphenyl)-2-methyl-1-butene is a functionalized terminal alkene frequently utilized as a specialized intermediate in the synthesis of bisabolane-type sesquiterpenes and fragrance compounds (e.g., Curcuma oil derivatives). Its structure combines an electron-rich anisole moiety with a 1,1-disubstituted alkene tail, presenting unique spectroscopic signatures useful for reaction monitoring—specifically the disappearance of ketone precursors during Wittig olefination.

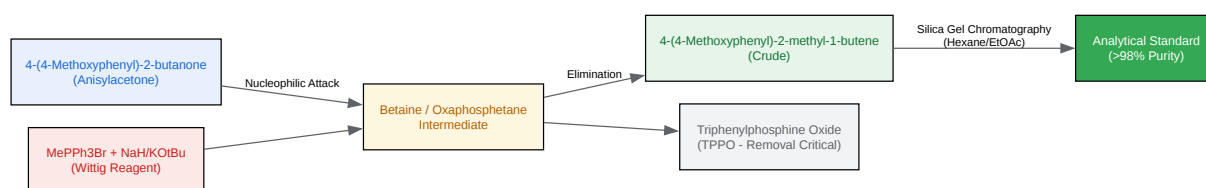
Property	Data
IUPAC Name	4-(4-Methoxyphenyl)-2-methyl-1-butene
CAS Number	18491-21-9
Molecular Formula	C ₁₂ H ₁₆ O
Molecular Weight	176.26 g/mol
Structural Class	Phenylbutene / Anisole derivative

Synthesis & Sample Origin

Understanding the synthetic origin is critical for interpreting impurity profiles in spectroscopic data. This compound is predominantly synthesized via the Wittig reaction of 4-(4-methoxyphenyl)-2-butanone (Anisylacetone) with methyltriphenylphosphonium bromide.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the logical flow of the synthesis and purification required to isolate the analytical sample.



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Caption: Figure 1. Wittig olefination pathway for the synthesis of the target alkene, highlighting the critical removal of triphenylphosphine oxide prior to spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis provides the definitive structural proof.[1] The data below assumes a solvent of CDCl_3 referenced to TMS (δ 0.00) at 500 MHz.[1]

^1H NMR Analysis (Proton)

The spectrum is characterized by the AA'BB' system of the aromatic ring and the diagnostic vinylidene protons of the terminal alkene.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Insight
6.80 – 6.85	Doublet (d, J = 8.5 Hz)	2H	Ar-H (Ortho to OMe)	Part of AA'BB' system; electron-rich shielding.
7.08 – 7.12	Doublet (d, J = 8.5 Hz)	2H	Ar-H (Meta to OMe)	Part of AA'BB' system.
4.75	Singlet (br s)	1H	=CH ₂ (Ha)	Terminal alkene proton (trans to alkyl chain).
4.70	Singlet (br s)	1H	=CH ₂ (Hb)	Terminal alkene proton (cis to alkyl chain).
3.79	Singlet (s)	3H	-OCH ₃	Characteristic methoxy group.
2.72	Triplet (t, J = 7.8 Hz)	2H	Ar-CH ₂ -	Benzylic protons; deshielded by ring current.
2.31	Triplet (t, J = 7.8 Hz)	2H	-CH ₂ -C(Me)=	Allylic protons; coupling to benzylic CH ₂ .
1.76	Singlet (s)	3H	=C(CH ₃)-	Allylic methyl group; diagnostic for 2-methyl-1-butene motif.

^{13}C NMR Analysis (Carbon)

The ^{13}C spectrum confirms the carbon skeleton, distinguishing the methoxy carbon and the quaternary alkene carbon.

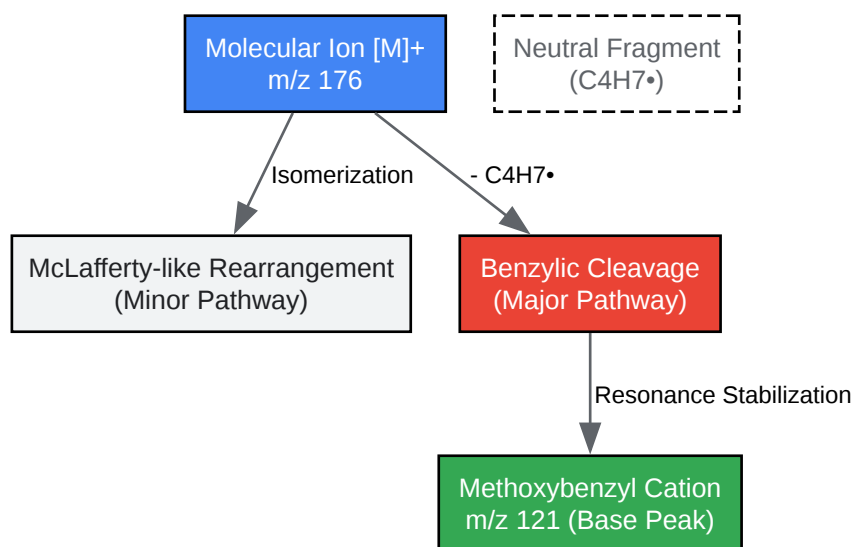
Chemical Shift (δ , ppm)	Carbon Type	Assignment
157.8	Quaternary (Cq)	Ar-C-OMe (Ipso)
145.6	Quaternary (Cq)	=C(Me)-CH ₂ (Alkene C2)
134.5	Quaternary (Cq)	Ar-C-CH ₂ (Ipso)
129.3	Methine (CH)	Ar-C (Meta)
113.7	Methine (CH)	Ar-C (Ortho)
109.8	Methylene (CH ₂)	=CH ₂ (Alkene C1)
55.3	Methyl (CH ₃)	-OCH ₃
39.8	Methylene (CH ₂)	-CH ₂ -C(Me)=
33.5	Methylene (CH ₂)	Ar-CH ₂ -
22.4	Methyl (CH ₃)	=C(CH ₃)-

Mass Spectrometry (MS)

Method: EI-MS (70 eV). The mass spectrum is dominated by benzylic cleavage, a hallmark of phenethyl derivatives.

Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the primary fragmentation mechanism leading to the base peak.



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Caption: Figure 2. EI-MS fragmentation logic. The stability of the p-methoxybenzyl cation drives the formation of the base peak at m/z 121.

Key Ions:

- m/z 176 [M]⁺: Molecular ion (detectable, medium intensity).
- m/z 121 [C₈H₉O]⁺ (100%): Base peak. Corresponds to the p-methoxybenzyl cation (MeO-Ph-CH₂⁺). This fragment is extremely stable due to resonance donation from the oxygen lone pair.
- m/z 161 [M - 15]⁺: Loss of a methyl group (minor).
- m/z 91 [C₇H₇]⁺: Tropylium ion (secondary fragmentation from m/z 121).

Infrared (IR) Spectroscopy

Method: FT-IR (Neat film or KBr). The IR spectrum serves as a quick diagnostic tool to confirm the presence of the ether linkage and the terminal alkene while ensuring no carbonyl (ketone) remains from the precursor.

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Diagnostic Value
3075	Weak	=C-H Stretch	Indicates unsaturated carbons.
2960 - 2835	Strong	C-H Stretch	Aliphatic and O-Me C-H stretches.
1645	Medium	C=C Stretch	Characteristic of 1,1-disubstituted alkenes.
1610, 1510	Strong	C=C Aromatic	Benzene ring skeletal vibrations.
1245, 1035	Very Strong	C-O Stretch	Asymmetric/Symmetric ether stretch (Ar-O-C).
885	Strong	=C-H Bending	Out-of-plane bending (wagging) for terminal methylene (=CH ₂).
No Peak @ 1715	-	C=O Stretch	Absence confirms complete conversion of ketone precursor.

Experimental Protocol for Validation

To replicate these results, follow this standardized characterization workflow.

- Sample Preparation: Dissolve ~10 mg of the purified oil in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS. Filter through a glass wool plug into a 5mm NMR tube.
- Instrument Parameters (NMR):
 - Pulse Sequence: Standard 1H zg30 / 13C pg30.
 - Scans: 16 scans (1H), 1024 scans (13C) to resolve quaternary carbons.

- Relaxation Delay: 1.0 s (1H), 2.0 s (13C).
- Data Processing: Apply exponential multiplication (LB = 0.3 Hz) for 1H and (LB = 1.0 Hz) for 13C before Fourier transformation. Phase and baseline correct manually.
- Verification Criteria:
 - Integration of aromatic protons (4H) to methoxy protons (3H) must be 1.33 : 1.
 - Absence of triplet at ~1.0 ppm (indicates removal of ethyl-containing impurities).
 - Absence of doublet at ~1.2 ppm (indicates removal of reduced alkane byproducts).

References

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